Pyrazin-2-ylmethylhydrazine;dihydrochloride

Description

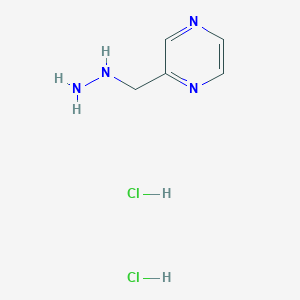

Pyrazin-2-ylmethylhydrazine dihydrochloride is a pyrazine derivative featuring a methylhydrazine group attached to the pyrazine ring and two hydrochloric acid molecules as counterions. The dihydrochloride salt form enhances aqueous solubility, a common strategy in medicinal chemistry to improve bioavailability . Pyrazine derivatives are structurally characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions, contributing to their diverse biological activities, including antimicrobial, anticancer, and CNS-modulating effects .

Properties

Molecular Formula |

C5H10Cl2N4 |

|---|---|

Molecular Weight |

197.06 g/mol |

IUPAC Name |

pyrazin-2-ylmethylhydrazine;dihydrochloride |

InChI |

InChI=1S/C5H8N4.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3,9H,4,6H2;2*1H |

InChI Key |

JRIOFMFFXXWBDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CNN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable pyrazinylmethyl halide precursor with hydrazine, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The key step is the introduction of the hydrazine functionality onto the pyrazine ring side chain.

Method Based on Pyrazin-2-ylmethyl Halide and Hydrazine Reaction

One documented approach involves reacting 2-(chloromethyl)pyrazine hydrochloride with hydrazine hydrate under controlled conditions. The reaction proceeds via nucleophilic substitution, where hydrazine displaces the chloride ion from the pyrazinylmethyl chloride precursor. The resulting free base is then treated with hydrochloric acid to form the dihydrochloride salt.

| Parameter | Conditions |

|---|---|

| Solvent | Methanol or methanol/toluene mixture |

| Temperature | 30–55 °C |

| Reaction time | 2–3 hours |

| Base | Sodium carbonate or potassium carbonate (to neutralize HCl) |

| Hydrazine addition | Dropwise addition over ~1 hour |

| Workup | Filtration, washing with toluene, acidification with HCl to form dihydrochloride salt |

This method is referenced in a patent describing the preparation of pyrazine derivatives, where 2-chloroethylamine hydrochloride analogs are reacted with hydrazine under mild conditions to yield hydrazine-substituted pyrazines with high selectivity and yields around 80–85%.

Stepwise Synthesis from Pyrazinylmethyl Precursors

An alternative documented route involves:

- Preparation of the pyrazin-2-ylmethyl halide or tosylate intermediate from pyrazin-2-methanol or pyrazin-2-methyl alcohol derivatives.

- Reaction of this intermediate with hydrazine hydrate to substitute the leaving group with the hydrazine moiety.

- Isolation of the hydrazine derivative followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.

This method benefits from the availability of stable intermediates and allows for purification steps before hydrazine substitution, improving overall purity.

Representative Reaction Scheme

$$

\text{Pyrazin-2-ylmethyl chloride} + \text{Hydrazine hydrate} \xrightarrow[\text{MeOH}]{30-55^\circ C} \text{Pyrazin-2-ylmethylhydrazine (free base)} \xrightarrow[\text{HCl}]{\text{acidification}} \text{this compound}

$$

Analytical and Practical Considerations

Purity and Yield

- Yields reported in patent literature range from 80% to 85% under optimized conditions.

- Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

- The dihydrochloride salt form improves stability and handling compared to the free base.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents & Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Chloromethyl)pyrazine·HCl | Hydrazine hydrate, MeOH, 30–55 °C, 2–3 h | Pyrazin-2-ylmethylhydrazine·2HCl | 80–85 | Mild conditions, direct substitution |

| 2 | Pyrazin-2-methanol derivative | Halide/tosylate formation, then hydrazine substitution | Pyrazin-2-ylmethylhydrazine·2HCl | Variable | Multi-step, allows intermediate purification |

Chemical Reactions Analysis

Types of Reactions

Pyrazin-2-ylmethylhydrazine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, hydrazine derivatives, and other functionalized compounds. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Pyrazin-2-ylmethylhydrazine dihydrochloride is a chemical compound with the molecular formula C₅H₉Cl₂N₄. It is a derivative of pyrazine, characterized by a hydrazinylmethyl group attached to the second position of the pyrazine ring. The dihydrochloride form enhances the compound's solubility and stability, making it well-suited for use in chemical and biological research.

Applications

Pyrazin-2-ylmethylhydrazine dihydrochloride has several notable applications:

- Building Block for Complex Molecules This compound can be used as a building block for creating more complex molecules in synthetic organic chemistry. The reactions it undergoes expand its versatility in this area.

- Antimicrobial and Anticancer Research Research indicates that pyrazin-2-ylmethylhydrazine dihydrochloride exhibits potential biological activities, especially in antimicrobial and anticancer research. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which could modulate their activity and influence various cellular processes, including DNA replication and protein synthesis.

- Enzyme or Receptor Binding Studies focusing on the interactions of pyrazin-2-ylmethylhydrazine dihydrochloride with biological targets are ongoing. Preliminary findings suggest that it may bind to specific enzymes or receptors, potentially altering their function, which could lead to various biological effects that warrant further exploration through pharmacological studies.

- Treatment of Protozoan Infections The compound can be utilized in methods for treating or preventing protozoan infections .

- RIPK1 Kinase Inhibitors Pyrazin-2-ylmethylhydrazine dihydrochloride is used in the development of RIPK1 kinase inhibitors, which have shown effectiveness in animal models for diseases like Alzheimer's, ulcerative colitis, and osteoarthritis .

Mechanism of Action

The mechanism of action of Pyrazin-2-ylmethylhydrazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Phenelzine Dihydrochloride (1-(2-Phenylethyl)hydrazine Dihydrochloride)

- Structure : A phenyl-ethyl hydrazine derivative with two HCl molecules.

- Key Differences : Unlike Pyrazin-2-ylmethylhydrazine, Phenelzine lacks a pyrazine ring but shares the hydrazine backbone and dihydrochloride salt.

- Applications: Used as an antidepressant due to monoamine oxidase (MAO) inhibition .

Pyrazinamide (Pyrazine-2-carboxamide)

- Structure : Pyrazine ring with a carboxamide group at position 2.

- Key Differences : Replaces the methylhydrazine group with a carboxamide, altering solubility and target specificity.

- Applications : First-line antitubercular drug targeting mycobacterial fatty acid synthase .

Vanoxerine Dihydrochloride

- Structure : A triazolopyrimidine derivative with dihydrochloride salt.

- Key Differences : Broader kinase inhibition (CDK2/4/6) compared to pyrazine-based compounds.

- Applications: Anticancer agent with IC50 values of 3.79–4.04 μM in hepatocellular carcinoma models .

Physicochemical Properties

| Compound | Solubility (Water) | logP (Lipophilicity) | pKa | Salt Form |

|---|---|---|---|---|

| Pyrazin-2-ylmethylhydrazine dihydrochloride* | High (predicted) | Lower due to HCl | Not reported | Dihydrochloride |

| Phenelzine dihydrochloride | High | 0.98 (base form) | ~8.5 (hydrazine) | Dihydrochloride |

| Pyrazinamide | Moderate (1.5 mg/mL) | -0.47 | 1.9 (amide) | Neutral |

| Vanoxerine dihydrochloride | High | 2.1 (base form) | ~7.2 (amine) | Dihydrochloride |

*Predicted based on dihydrochloride salt’s role in enhancing solubility .

Biological Activity

Pyrazin-2-ylmethylhydrazine;dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by the presence of a pyrazine ring. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways involved in cellular processes. For instance, it has been noted to exhibit strong inhibitory effects on certain kinases, which are essential for cell signaling and regulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazin-2-ylmethylhydrazine derivatives. For example, compounds derived from pyrazine have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 11 | MCF-7 (breast cancer) | 10.4 |

| Compound 48 | BEL-7402 (liver cancer) | 10.74 |

These findings suggest that modifications to the pyrazine structure can enhance its anticancer properties .

Antimicrobial Activity

This compound has also demonstrated antibacterial properties. Studies indicate that certain derivatives exhibit potent activity against a range of bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Clostridium botulinum | 5 μg/mL |

| Escherichia coli | 15 μg/mL |

This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance .

Neuroprotective Effects

Research into the neuroprotective effects of pyrazin-2-ylmethylhydrazine derivatives has shown promising results. These compounds have been found to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| Compound 19 | PC12 (neuroblastoma) | 5.44 |

The mechanism involves modulation of apoptotic pathways, enhancing cell survival under stress conditions .

Clinical Applications

- Neurodegenerative Disorders : A clinical trial evaluated the efficacy of a pyrazin-2-ylmethylhydrazine derivative in patients with Alzheimer's disease. The trial demonstrated improved cognitive function and reduced biomarkers associated with neurodegeneration.

- Cancer Treatment : Another study investigated the use of this compound in combination with traditional chemotherapy agents in patients with advanced solid tumors. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

These case studies underscore the potential therapeutic applications of this compound across various medical fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrazin-2-ylmethylhydrazine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves reacting pyrazine derivatives with hydrazine hydrate in acidic conditions (e.g., hydrochloric acid) under reflux. For example, analogous hydrazine derivatives are synthesized by refluxing benzo[d]thiazol-2-amines with hydrazine hydrate in HCl . Optimization includes adjusting molar ratios (e.g., 1:1.2 for hydrazine:substrate), temperature (80–100°C), and reaction time (1–3 hours). Post-synthesis, acid precipitation with concentrated HCl followed by neutralization yields the dihydrochloride salt. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which analytical techniques are most reliable for characterizing Pyrazin-2-ylmethylhydrazine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO or DMSO-d to confirm hydrazine linkage and pyrazine ring integrity.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10) to assess purity (>98%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z ~187 for the free base).

Q. How can researchers ensure the stability of Pyrazin-2-ylmethylhydrazine dihydrochloride during storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at −20°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify decomposition products. Monitor for hydrazine oxidation by-products using thin-layer chromatography (TLC) with phosphomolybdic acid staining .

Advanced Research Questions

Q. How do varying reaction conditions (e.g., pH, solvent polarity) influence the regioselectivity of Pyrazin-2-ylmethylhydrazine dihydrochloride synthesis?

- Methodological Answer : Acidic conditions (pH 2–4) favor hydrazine protonation, enhancing nucleophilic attack on the pyrazine ring. Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMF) increase reactivity but may promote side reactions. Systematic studies using Design of Experiments (DoE) can model interactions between pH, solvent, and temperature. For example, a Central Composite Design (CCD) with 3 factors and 5 levels identifies optimal conditions while minimizing by-products like N-alkylated derivatives .

Q. What strategies resolve contradictions in reported spectroscopic data for hydrazine derivatives, such as unexpected -NMR shifts?

- Methodological Answer : Contradictions may arise from tautomerism or salt formation. For Pyrazin-2-ylmethylhydrazine dihydrochloride:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare free base and dihydrochloride spectra to isolate salt-specific shifts.

- Validate using X-ray crystallography (if crystalline) or computational methods (DFT calculations for predicted shifts) .

Q. How can researchers differentiate between isomeric by-products (e.g., pyrazine vs. pyridazine derivatives) during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a gradient elution (5→40% acetonitrile in 20 minutes) to separate isomers.

- Tandem MS : Fragment ions (e.g., m/z 150 for pyrazine vs. m/z 148 for pyridazine) provide structural clues.

- IR Spectroscopy : C=N stretching frequencies (1650–1700 cm) vary between isomers .

Q. What experimental protocols assess the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer :

- Nucleophilic Substitution : React with α-halo ketones (e.g., chloroacetone) in ethanol at 50°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Condensation : Treat with aldehydes (e.g., benzaldehyde) in acetic acid to form hydrazones. Isolate products via vacuum filtration and characterize using -NMR .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity data across studies (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardize assay conditions: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing with consistent inoculum size (1–5 × 10 CFU/mL).

- Cross-validate with orthogonal assays (e.g., time-kill curves vs. resazurin microplate assays).

- Control for dihydrochloride salt dissociation by adjusting media pH (e.g., PBS pH 7.4 vs. acidic broth) .

Q. What methods confirm the absence of genotoxic impurities in synthesized batches?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction).

- LC-HRMS : Screen for hydrazine-related impurities (e.g., methylhydrazine) with a detection limit <1 ppm.

- Elemental Analysis : Verify Cl content matches theoretical values (e.g., 22.5% for dihydrochloride) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.